1-Undecanethiol

描述

used to form self-assembled monolayers for electrodes

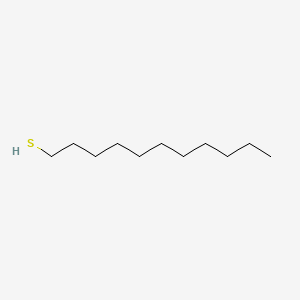

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCIDWXHLGNEQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3(CH2)10SH, Array, C11H24S | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074564 | |

| Record name | 1-Undecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/197 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

109 °C | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

5332-52-5 | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Undecanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5332-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecyl mercaptan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-undecanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Undecanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | undecane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYL MERCAPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1144Q77A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

27 °F (NIOSH, 2023), -3 °C, 27 °F | |

| Record name | 1-UNDECANETHIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-UNDECANETHIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1-Undecanethiol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0649.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Undecanethiol: Properties, Safety, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanethiol is a long-chain alkanethiol that has garnered significant interest in various scientific and technological fields, particularly in the realms of nanotechnology, surface chemistry, and biomedicine. Its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold, makes it a versatile molecule for tailoring surface properties with nanoscale precision. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed safety information, and in-depth experimental protocols for its application in research and drug development.

Core Data Presentation

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| CAS Number | 5332-52-5 | [1][2] |

| Molecular Formula | C₁₁H₂₄S | [2][3] |

| Molecular Weight | 188.37 g/mol | [1] |

| Appearance | Liquid with a characteristic unpleasant odor | |

| Density | 0.841 g/mL at 25 °C | |

| Boiling Point | 103-104 °C at 3 mmHg | |

| Melting Point | -3 °C | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Refractive Index (n20/D) | 1.459 | |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol. |

Safety Data Sheet (SDS) Summary

A comprehensive understanding of the safety and handling requirements for this compound is crucial for laboratory personnel. The following table summarizes the key safety information.

| SDS Section | Information | Reference |

| GHS Hazard Classification | Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory system | |

| GHS Label Elements | Signal Word: Warning Hazard Statements: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| First-Aid Measures | Inhalation: Move person into fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water. | |

| Fire-Fighting Measures | Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | |

| Handling and Storage | Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Store in a cool, dry place. Keep container tightly closed. | |

| Personal Protective Equipment | Eye/Face Protection: Safety glasses with side-shields. Skin Protection: Handle with gloves. Respiratory Protection: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, focusing on the formation of self-assembled monolayers and their application in drug delivery and biosensing.

Preparation of this compound Self-Assembled Monolayers (SAMs) on Gold Substrates

This protocol outlines the standard procedure for forming a high-quality this compound SAM on a gold surface.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.

-

Deionized (DI) water

-

Nitrogen gas source

-

Glass beakers and petri dishes

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants. Handle piranha solution with extreme care in a fume hood with appropriate personal protective equipment.

-

Rinse the substrates thoroughly with DI water, followed by ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Preparation of Thiol Solution:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 1.88 mg of this compound in 10 mL of ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the this compound solution.

-

Allow the self-assembly process to occur for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

After the incubation period, remove the substrates from the thiol solution.

-

-

Rinsing and Drying:

-

Rinse the substrates thoroughly with copious amounts of ethanol to remove non-chemisorbed thiol molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment.

-

Functionalization of Gold Nanoparticles with this compound for Drug Delivery

This protocol describes the surface modification of gold nanoparticles (AuNPs) with this compound, a crucial step for their use as drug delivery vehicles.

Materials:

-

Citrate-capped gold nanoparticles (AuNPs) solution

-

This compound

-

Methanol

-

Centrifuge

Procedure:

-

Preparation of Thiol Solution:

-

Prepare a solution of this compound in methanol. The concentration will depend on the desired surface coverage and the concentration of the AuNP solution.

-

-

Ligand Exchange Reaction:

-

Add the this compound solution to the citrate-capped AuNP solution while stirring. The thiol groups will displace the citrate ions on the surface of the AuNPs.

-

Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with gentle stirring to ensure complete ligand exchange.

-

-

Purification of Functionalized AuNPs:

-

Centrifuge the solution to pellet the this compound-functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant, which contains the displaced citrate ions and excess thiol.

-

Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or a buffer suitable for the intended drug).

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all impurities.

-

-

Drug Loading (Example with Methotrexate):

-

Prepare a stock solution of the drug (e.g., methotrexate) in a suitable buffer (e.g., 0.1 M HEPES).

-

Add the drug solution to the purified this compound-functionalized AuNPs under stirring.

-

Allow the mixture to react in the dark at room temperature for a specified period (e.g., 2 hours) to facilitate drug loading onto the nanoparticle surface.

-

The drug-loaded nanoparticles can then be purified using methods like dialysis or centrifugation to remove any unloaded drug.

-

Assessing Protein Adsorption on this compound SAMs

This protocol provides a general method to quantitatively assess the adsorption of proteins onto a this compound-functionalized surface using a solution depletion technique.

Materials:

-

This compound SAM-coated substrates

-

Protein of interest (e.g., Bovine Serum Albumin - BSA)

-

Phosphate-buffered saline (PBS)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Protein Solution:

-

Prepare a stock solution of the protein in PBS at a known concentration (e.g., 1 mg/mL).

-

-

Protein Adsorption:

-

Immerse the this compound SAM-coated substrates in the protein solution.

-

Incubate for a specific period (e.g., 1 hour) at a controlled temperature (e.g., 37 °C) to allow for protein adsorption.

-

-

Measure Final Protein Concentration:

-

After the incubation period, carefully remove the substrates from the protein solution.

-

Measure the absorbance of the remaining protein solution using a UV-Vis spectrophotometer at the characteristic wavelength for the protein (e.g., 280 nm for BSA).

-

-

Calculate Adsorbed Protein:

-

Using a pre-established calibration curve for the protein, determine the final concentration of the protein in the solution.

-

The amount of adsorbed protein can be calculated by subtracting the final protein amount from the initial protein amount in the solution. The surface density of the adsorbed protein can then be calculated by dividing the amount of adsorbed protein by the surface area of the substrate.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound.

Caption: Workflow for the preparation of this compound self-assembled monolayers on a gold substrate.

Caption: Workflow for the functionalization of gold nanoparticles with this compound and subsequent drug loading.

Caption: Conceptual diagram of targeted drug delivery using a this compound functionalized nanoparticle.

References

The Role of Van der Waals Forces in 1-Undecanethiol SAMs

An In-depth Technical Guide to Van der Waals Interactions in 1-Undecanethiol Monolayers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical role Van der Waals (VdW) interactions play in the structure, stability, and properties of this compound self-assembled monolayers (SAMs). Understanding these forces is paramount for the rational design and application of SAMs in fields ranging from biosensing to drug delivery and nanotechnology.

Self-assembled monolayers of this compound (C11H23SH) on noble metal surfaces, particularly gold, are highly ordered molecular films driven by the interplay of molecule-substrate and intermolecular interactions. While the sulfur headgroup's affinity for the gold substrate initiates the self-assembly process, the collective VdW interactions between the undecyl chains are the primary driving force for the high degree of structural order within the monolayer.

The key contributions of Van der Waals interactions include:

-

Monolayer Stability: The attractive VdW forces between adjacent alkyl chains significantly contribute to the overall thermodynamic stability of the SAM. The adsorption energy of alkanethiol SAMs increases with longer alkyl chains due to these enhanced interchain interactions.[1]

-

Structural Ordering and Packing Density: VdW interactions promote a close-packed, pseudo-crystalline arrangement of the alkyl chains. To maximize these interactions, the chains adopt a tilted orientation with respect to the surface normal, typically around 30 degrees for well-ordered alkanethiol SAMs.[2] This tilting allows for optimal interdigitation of the methylene groups, maximizing the attractive forces.

-

Barrier Properties: The dense, well-ordered structure resulting from strong VdW interactions creates an effective barrier to ion penetration and electron transfer, a crucial property for applications in corrosion inhibition and biosensing.

Quantitative Data on this compound and Alkanethiol SAMs

The following tables summarize key quantitative parameters for this compound and related alkanethiol SAMs on gold. Data for other alkanethiols are included to provide context and illustrate trends, as specific data for this compound is not always available.

Table 1: Structural and Physical Properties of Alkanethiol Monolayers

| Parameter | This compound (C11) | Dodecanethiol (C12) | General Alkanethiols | Reference |

| Monolayer Thickness | ~16-16.5 Å (under ultrasound) | ~19.2 Å (theoretical, perpendicular) | Increases linearly with chain length (~1.5 Å per CH2) | [2] |

| Molecular Tilt Angle | ~30-33° (from normal) | - | ~30° for well-ordered SAMs | [2] |

| Water Contact Angle | ~105° ± 2° | ~111° | >100° for well-ordered, hydrophobic SAMs | [3] |

| Surface Coverage | - | 9.7 x 10⁻¹⁰ mol/cm² | - |

Table 2: Energetic Contributions in Alkanethiol SAMs

| Parameter | Value | Notes | Reference |

| VdW Interaction per CH₂ group | ~ -0.10 eV/CH₂ | For standing-up (SU) configurations, representing chain-chain interactions. | |

| S-Au Bond Strength | ~45 kcal/mol | Represents the initial chemisorption energy. |

Experimental Protocols for Characterizing this compound SAMs

Accurate characterization of this compound SAMs is crucial for understanding their properties. The following are detailed protocols for key experimental techniques.

Preparation of this compound SAMs on Gold

-

Substrate Preparation:

-

Use gold-coated silicon wafers or glass slides, often with a chromium or titanium adhesion layer.

-

Clean the gold substrate immediately before use. Common methods include rinsing with ethanol and ultrapure water, followed by UV/ozone treatment for 30 minutes to remove organic contaminants.

-

-

SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the cleaned gold substrate into the thiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Post-Deposition Cleaning:

-

Remove the substrate from the thiol solution.

-

Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the substrate under a stream of high-purity nitrogen gas.

-

Contact Angle Goniometry

This technique measures the wettability of the SAM surface, providing information about its hydrophobicity and packing order.

-

Instrument Setup:

-

Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

-

Ensure the sample stage is level.

-

-

Measurement Procedure:

-

Place the this compound SAM-coated substrate on the stage.

-

Dispense a droplet of ultrapure water (typically 2-5 µL) onto the surface.

-

Capture an image of the droplet profile after it has equilibrated.

-

Use the accompanying software to measure the static contact angle at the three-phase contact line.

-

Perform measurements at multiple locations on the surface to assess uniformity.

-

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical information about the SAM, including surface roughness, domain structure, and the presence of defects.

-

Instrument Setup:

-

Operate in tapping mode in air to minimize damage to the monolayer.

-

Use a silicon cantilever with a sharp tip.

-

-

Imaging Parameters:

-

Scan Rate: 0.5 - 1.5 Hz.

-

Scan Size: Begin with larger scan areas (e.g., 1 µm x 1 µm) to assess overall quality, then decrease for high-resolution imaging.

-

-

Procedure:

-

Mount the SAM-functionalized substrate on the AFM stage.

-

Engage the tip on the surface.

-

Optimize imaging parameters (setpoint, gains) to obtain a clear and stable image.

-

To measure monolayer thickness, a small area of the SAM can be intentionally removed by increasing the tip force, and the height difference between the bare gold and the monolayer can be measured.

-

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the SAM.

-

Instrument Setup:

-

Use a monochromatic Al Kα X-ray source.

-

Maintain the analysis chamber under ultra-high vacuum (UHV) conditions.

-

-

Data Acquisition:

-

Acquire survey scans to identify all elements present on the surface.

-

Acquire high-resolution spectra for the C 1s, S 2p, and Au 4f regions.

-

The binding energy of the S 2p peak (around 162 eV) confirms the formation of a gold-thiolate bond.

-

-

Angle-Resolved XPS (ARXPS):

-

By varying the photoelectron take-off angle, the depth distribution of elements can be probed, confirming the layered structure of the SAM (gold substrate, sulfur, alkyl chain).

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships.

Caption: Experimental workflow for the preparation and characterization of this compound SAMs.

Caption: Interplay of forces governing the formation and structure of this compound SAMs.

References

The Self-Assembly of 1-Undecanethiol on Au(111): A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the self-assembly process of 1-undecanethiol (HS(CH₂)₁₀CH₃) on the Au(111) surface. This system is a cornerstone model in the study of self-assembled monolayers (SAMs), offering a rich landscape of molecular organization, phase transitions, and surface chemistry. Understanding the intricacies of this process is crucial for applications ranging from surface functionalization and corrosion inhibition to the development of advanced biosensors and platforms for drug discovery.

The Self-Assembly Pathway: From Physisorption to a Highly Ordered Monolayer

The formation of a this compound SAM on a Au(111) surface is a multi-stage process driven by the strong affinity of sulfur for gold and the intermolecular van der Waals interactions between the alkyl chains. The process is highly dependent on factors such as surface coverage, temperature, and the method of deposition (solution-phase or vapor-phase).[1][2][3]

Initially, at low surface coverages, the undecanethiol molecules physisorb onto the gold surface, existing as a two-dimensional lattice gas of mobile molecules.[1][4] As the surface concentration increases, the molecules begin to chemisorb dissociatively, with the cleavage of the S-H bond and the formation of a strong Au-S bond. This leads to a series of coverage-dependent structural phases.

The self-assembly process can be broadly categorized into the following key stages:

-

Lying-Down Phase: At low to intermediate coverages, the alkyl chains of the undecanethiol molecules lie parallel to the Au(111) surface. This arrangement maximizes the interaction between the entire molecule and the substrate.

-

Striped Phases: With increasing coverage, the molecules organize into various "striped" phases. In these phases, the molecules are still largely parallel to the surface but form ordered rows. The periodicity of these stripes can vary depending on the surface coverage.

-

Standing-Up Phase: At near-saturation coverage, a phase transition occurs where the alkyl chains lift off the surface and adopt a more upright orientation. This "standing-up" phase is driven by the need to accommodate more molecules on the surface, maximizing the packing density through intermolecular van der Waals forces. In this configuration, the alkyl chains are tilted with respect to the surface normal.

-

Final Crystalline Structure: The final, most stable, and densely packed structure is a c(4x2) superlattice built upon a (√3x√3)R30° lattice. This highly ordered monolayer exhibits long-range crystalline domains.

The following diagram illustrates the sequential nature of the self-assembly process as a function of increasing surface coverage.

Quantitative Structural Data

The various phases of this compound on Au(111) have been characterized by a range of surface-sensitive techniques, yielding precise quantitative data on their structure.

| Phase | Surface Coverage (molecules/Au atom) | Molecular Tilt Angle (from surface normal) | Lattice Structure | Intermolecular Spacing (Å) |

| Striped Phases | Variable (e.g., 0.23 - 0.27 for ethylthiolate) | ~90° (lying down) | (p x √3) type structures | Variable |

| Standing-Up (√3x√3)R30° | 1/3 | ~30° - 32° | (√3x√3)R30° | ~5.0 |

| Final c(4x2) Superlattice | 1/3 | ~30° | c(4x2) superlattice on (√3x√3)R30° | ~5.0 |

Experimental Protocols

The elucidation of the self-assembly mechanism and the structural details of the resulting monolayers relies on a suite of high-resolution surface science techniques.

Scanning Tunneling Microscopy (STM)

STM is a powerful technique for visualizing the real-space structure of the SAMs with atomic or molecular resolution.

Sample Preparation:

-

Substrate Preparation: Au(111) single crystals or thin films on mica are prepared by thermal evaporation in high vacuum, followed by annealing to produce large, atomically flat terraces.

-

SAM Formation (Solution Deposition): The Au(111) substrate is immersed in a dilute solution (e.g., 1 µM to 1 mM in ethanol) of this compound for a controlled period, ranging from seconds to overnight, to achieve different surface coverages.

-

Rinsing and Drying: After immersion, the sample is thoroughly rinsed with the pure solvent (e.g., ethanol) to remove non-chemisorbed molecules and then dried under a stream of inert gas (e.g., N₂).

STM Imaging:

-

Environment: Imaging can be performed in ultra-high vacuum (UHV), in air, or in a liquid environment. UHV is preferred for achieving the highest resolution and avoiding contaminants.

-

Tunneling Parameters: Typical imaging conditions involve a sample bias voltage between 300 and 550 mV and a tunneling current ranging from 0.10 to 0.40 nA. These parameters are adjusted to achieve stable and high-resolution images.

-

Data Analysis: STM images provide direct visualization of the molecular packing, domain boundaries, and defects in the monolayer. High-resolution images can resolve the individual molecules and the c(4x2) superstructure.

The following diagram outlines a typical experimental workflow for STM analysis of this compound SAMs.

X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the chemical composition of the surface and to probe the chemical state of the sulfur headgroup, confirming its binding to the gold surface.

Sample Preparation:

-

SAMs are prepared on Au(111) substrates as described for STM analysis.

XPS Measurement:

-

X-ray Source: A monochromatic Al Kα or similar X-ray source is used to irradiate the sample.

-

Analysis: High-resolution spectra of the S 2p, C 1s, and Au 4f core levels are acquired.

-

S 2p Spectrum: The S 2p spectrum is of particular interest. The binding energy of the S 2p₃/₂ peak for alkanethiolates on gold is typically observed around 162 eV. A peak at around 161 eV can indicate isolated sulfur atoms or sulfur in a different chemical environment, often observed at the initial stages of monolayer growth or after annealing. Unbound thiol or disulfide may show peaks at higher binding energies (163-164 eV).

Molecular Dynamics (MD) Simulations

MD simulations provide a theoretical framework to understand the dynamics of the self-assembly process and the structure of the final monolayer at an atomistic level.

Simulation Setup:

-

Force Fields: An accurate all-atom force field is crucial, which is often developed from ab initio quantum chemical calculations to correctly describe the interactions between the alkanethiol molecules and the Au(111) surface.

-

System: The simulation cell typically consists of a slab of Au(111) atoms and a number of this compound molecules corresponding to the desired surface coverage.

-

Boundary Conditions: Periodic boundary conditions are applied in the dimensions parallel to the surface to simulate an extended monolayer.

Simulation Protocol:

-

Energy Minimization: The initial configuration is subjected to energy minimization to relax any unfavorable atomic clashes.

-

Equilibration: The system is then equilibrated at a specific temperature (e.g., 300 K) under constant volume (NVT) or constant pressure (NPT) ensembles.

-

Production Run: After equilibration, a production run is performed to collect data on the system's properties over time.

Data Analysis:

-

Structural Properties: Analysis of the simulation trajectories can provide information on the molecular tilt angle, monolayer thickness, and the radial distribution functions to characterize the ordering.

-

Dynamical Properties: The mobility of the molecules on the surface can also be investigated.

The logical relationship between these key experimental and theoretical techniques in characterizing the SAM is depicted below.

Conclusion

The self-assembly of this compound on Au(111) is a well-defined yet complex process involving multiple, coverage-dependent phase transitions, culminating in a highly ordered crystalline monolayer. A thorough understanding of this process, facilitated by a combination of advanced experimental techniques and theoretical simulations, is paramount for the rational design and fabrication of functional surfaces for a wide array of scientific and technological applications. This guide provides the foundational knowledge and methodologies for researchers to delve into the fascinating world of molecular self-assembly.

References

Solubility of 1-Undecanethiol in ethanol and other solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Undecanethiol (C₁₁H₂₄S), a long-chain alkanethiol, is a pivotal compound in various scientific and industrial applications, including the formation of self-assembled monolayers (SAMs) on noble metal surfaces, which is crucial in nanotechnology, sensor development, and as an anti-corrosion agent. A thorough understanding of its solubility in different solvents is paramount for its effective application, formulation, and in designing experimental protocols. This technical guide provides a comprehensive overview of the solubility of this compound in ethanol and other common solvents, alongside a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₄S | --INVALID-LINK-- |

| Molecular Weight | 188.38 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid with a characteristic unpleasant odor | --INVALID-LINK-- |

| Density | 0.841 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 103-104 °C at 3 mmHg | --INVALID-LINK-- |

| Melting Point | -3 °C | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

Solubility of this compound in Various Solvents

Table of Qualitative and Estimated Solubility of this compound:

| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |

| Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol can interact with the thiol group, while its ethyl chain has favorable interactions with the undecyl chain of this compound. Homologous 1-dodecanethiol is reported to be soluble in ethanol.[1][2] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, though the shorter alkyl chain of methanol might slightly reduce its solvating power for the long undecyl chain compared to ethanol. 1-Dodecanethiol is soluble in methanol.[1][2] |

| Acetone | Polar Aprotic | Soluble | The ketone group in acetone can engage in dipole-dipole interactions, and it is a good solvent for many organic compounds. 1-Dodecanethiol is soluble in acetone.[1] |

| Toluene | Nonpolar Aromatic | Soluble | The nonpolar nature of both toluene and the undecyl chain of this compound leads to favorable van der Waals interactions. |

| Hexane | Nonpolar Aliphatic | Soluble | As a nonpolar hydrocarbon, hexane is an excellent solvent for other nonpolar long-chain alkanes and their derivatives. |

| Diethyl Ether | Moderately Polar Aprotic | Soluble | The ether linkage provides some polarity, but the two ethyl groups make it a good solvent for nonpolar compounds. 1-Dodecanethiol is soluble in ether. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester group provides polarity, but the overall molecule is a good solvent for a wide range of organic compounds. 1-Dodecanethiol is soluble in ethyl acetate. |

| Water | Polar Protic | Insoluble | The highly polar nature of water and its extensive hydrogen-bonding network make it a poor solvent for the long, nonpolar alkyl chain of this compound. |

Experimental Protocol for Determining the Thermodynamic Equilibrium Solubility

The following protocol details a reliable method for the quantitative determination of the thermodynamic equilibrium solubility of this compound in a given solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the dissolved solute in the supernatant.

4.1. Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (e.g., ethanol, analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE)

4.2. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the chosen solvent (e.g., 5.0 mL of ethanol) to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved thiol no longer changes.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand for a short period to allow for initial settling of the undissolved this compound.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the excess liquid thiol from the saturated solution.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette, ensuring not to disturb the undissolved layer.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any remaining micro-droplets of undissolved thiol.

-

Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample using a suitable analytical technique such as GC-FID.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Conclusion

While precise quantitative solubility data for this compound is not extensively documented, its chemical structure strongly suggests good solubility in ethanol and other common organic solvents, with insolubility in water. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is critical for researchers and professionals in drug development and materials science to effectively utilize this compound in their work.

References

An In-depth Technical Guide on the Vapor Pressure and Boiling Point of 1-Undecanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Undecanethiol, with a specific focus on its vapor pressure and boiling point. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Properties of this compound

This compound, also known as undecyl mercaptan, is a long-chain alkanethiol with the chemical formula CH₃(CH₂)₁₀SH. It is a combustible liquid with a characteristic unpleasant odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄S | [1] |

| Molecular Weight | 188.37 g/mol | [2] |

| Melting Point | -3 °C | [1] |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index | n20/D 1.459 | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | |

| Solubility | Insoluble in water |

Boiling Point of this compound

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, the boiling point has been reported at both atmospheric and reduced pressures.

Table 2: Boiling Point of this compound at Various Pressures

| Boiling Point | Pressure | Source |

| 259.5 °C (495 °F) | 760 mmHg | |

| 495 °F (~257.2 °C) | 760 mmHg | |

| 103-104 °C | 3 mmHg |

Vapor Pressure of this compound

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The available data for the vapor pressure of this compound is a combination of predicted and extrapolated experimental values.

Table 3: Vapor Pressure of this compound at Various Temperatures

| Temperature | Vapor Pressure | Source |

| 25 °C | 0.0±0.5 mmHg (Predicted) | |

| 23 °C | 1 Pa (extrapolated) | |

| 47 °C | 10 Pa (extrapolated) | |

| 77 °C | 100 Pa (extrapolated) | |

| 118 °C | 1 kPa (extrapolated) | |

| 173.6 °C | 10 kPa | |

| 256.8 °C | 100 kPa |

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

Accurate determination of boiling point and vapor pressure is crucial for the safe handling, processing, and application of chemical compounds. Below are detailed methodologies for key experiments.

Boiling Point Determination

Several methods can be employed to determine the boiling point of a liquid, including the Thiele tube method, distillation, and reflux. The choice of method often depends on the quantity of the sample available.

Thiele Tube Method (for small sample volumes):

The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.

Experimental Workflow for Thiele Tube Boiling Point Determination

References

Methodological & Application

Application Notes and Protocols for the Formation of a Well-Ordered 1-Undecanethiol Self-Assembled Monolayer

Topic: Immersion Time for Forming a Well-Ordered 1-Undecanethiol Monolayer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) of alkanethiols on gold are a cornerstone of surface functionalization in diverse fields, including biosensing, drug delivery, and molecular electronics. This compound (CH₃(CH₂)₁₀SH), often abbreviated as 1-UDT, is a frequently used alkanethiol for creating well-defined and robust SAMs. The formation of a highly ordered, densely packed monolayer is critical for its performance and reproducibility. A key parameter governing the quality of the SAM is the immersion time of the gold substrate in the thiol solution. This document provides detailed application notes and protocols to guide researchers in achieving a well-ordered 1-UDT monolayer.

The formation of a 1-UDT SAM is generally understood to be a two-step process.[1][2] Initially, a rapid adsorption of thiol molecules occurs, achieving approximately 80-90% surface coverage within the first few seconds to minutes.[1] This is followed by a slower organization phase, where the alkyl chains rearrange and orient themselves to maximize van der Waals interactions, leading to a well-ordered, quasi-crystalline structure.[3][4] This ordering process can take several hours to complete.

Influence of Immersion Time on Monolayer Quality

The duration of immersion in the 1-UDT solution directly impacts the structural order of the resulting SAM. While initial adsorption is fast, longer immersion times are generally recommended to allow for the slow reorganization of the alkyl chains into a densely packed, all-trans configuration, which minimizes gauche defects.

Commonly, an immersion time of 18 to 48 hours in a 1 mM ethanolic solution of 1-UDT is employed to ensure the formation of a high-quality monolayer. Shorter immersion times may result in a less ordered film with a higher density of defects. For instance, decreasing the immersion time below 45 seconds for a similar long-chain alkanethiol has been shown to gradually increase disorder. Conversely, extending the immersion time beyond 48 hours does not typically lead to significant improvements in the properties of the SAM. Some studies have even investigated immersion times of up to 7 days, which may lead to a further reduction in defects.

The concentration of the thiol solution is another critical factor that is inversely related to the immersion time; lower concentrations necessitate longer immersion times to achieve a well-ordered monolayer.

Quantitative Data Summary

The following table summarizes the expected outcomes for the formation of a 1-UDT SAM on gold as a function of immersion time, based on typical results from various surface characterization techniques.

| Immersion Time | Expected Monolayer Coverage | Expected Structural Order | Typical Characterization Observations |

| < 1 minute | ~80-90% | Low (disordered, liquid-like phase) | STM may show mobile molecules or small, disordered domains. |

| 1 - 60 minutes | > 90% | Intermediate (mixed phases, some ordering) | STM can reveal the coexistence of ordered domains and disordered regions. |

| 12 - 24 hours | Near complete | High (well-ordered, quasi-crystalline) | Characterized by a (√3 × √3)R30° structure on Au(111). |

| > 24 hours | Complete | Very High (minimal defects) | Properties do not change significantly with further immersion. |

Experimental Protocols

Materials and Reagents

-

This compound (1-UDT), ≥98% purity

-

Absolute ethanol (200 proof)

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides with a titanium or chromium adhesion layer)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

Protocol 1: Substrate Cleaning

A pristine gold surface is paramount for the formation of a high-quality SAM.

-

Solvent Cleaning:

-

Place the gold substrates in a beaker containing ethanol.

-

Sonicate for 10-15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Piranha Etching (for robust cleaning, perform in a fume hood with appropriate personal protective equipment):

-

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care.

-

Immerse the solvent-cleaned and dried substrates in freshly prepared Piranha solution for 5-10 minutes.

-

Carefully remove the substrates and rinse extensively with DI water.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Use the cleaned substrates immediately for SAM formation.

-

Protocol 2: Preparation of 1-UDT Solution

-

Prepare a 1 mM solution of 1-UDT in absolute ethanol. For example, to prepare 10 mL of solution, add 22.5 µL of 1-UDT (density ≈ 0.841 g/mL, MW = 188.37 g/mol ) to 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Protocol 3: Self-Assembled Monolayer Formation

-

Place the freshly cleaned gold substrates in individual clean glass vials.

-

Pour the 1 mM 1-UDT solution into each vial, ensuring the entire gold surface is submerged.

-

To minimize oxidation, it is good practice to purge the vials with nitrogen gas before sealing.

-

Seal the vials tightly and store them in a vibration-free environment at room temperature.

-

Allow the self-assembly to proceed for the desired immersion time (typically 18-24 hours for a well-ordered monolayer).

Protocol 4: Post-Assembly Rinsing and Drying

-

After the desired immersion time, carefully remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with copious amounts of absolute ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

The SAM-coated substrates are now ready for characterization or further functionalization.

Storage of SAM-Coated Substrates

For optimal results, use the freshly prepared SAMs immediately. If short-term storage is necessary, place the samples in a clean, dry environment, such as a desiccator or a container purged with nitrogen. Be aware that prolonged exposure to ambient conditions can lead to oxidation and degradation of the SAM.

Visualizations

Experimental Workflow for 1-UDT SAM Formation

Caption: Workflow for 1-UDT SAM formation.

Logical Relationship of Immersion Time and Monolayer Order

Caption: Immersion time vs. monolayer order.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with 1-Undecanethiol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of nanoparticles with 1-undecanethiol, a process that imparts a hydrophobic and stable self-assembled monolayer (SAM) on the nanoparticle surface. This surface modification is crucial for a variety of applications, including the development of advanced drug delivery systems and highly sensitive biosensors. The protocols outlined below are based on established methods for alkanethiol functionalization of gold nanoparticles and can be adapted for other types of nanoparticles.

Introduction

The functionalization of nanoparticles with specific ligands is a cornerstone of nanotechnology, enabling the precise control of their physicochemical properties for targeted applications. This compound (HS(CH₂)₁₀CH₃) is a long-chain alkanethiol that forms a dense, well-ordered self-assembled monolayer on the surface of nanoparticles, particularly those made of noble metals like gold.[1][2] This functionalization is driven by the strong affinity between the sulfur headgroup of the thiol and the nanoparticle surface, resulting in a stable, covalent-like bond.[3]

The resulting hydrophobic surface can enhance the nanoparticle's stability in non-polar solvents and biological media, influence its interaction with cell membranes, and serve as a versatile platform for the subsequent attachment of other functional molecules.[4] These properties make this compound functionalized nanoparticles highly valuable in the fields of drug delivery, biomedical imaging, and diagnostics.[3]

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization with this compound leads to predictable changes in the physicochemical properties of the nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of gold nanoparticles before and after functionalization.

Table 1: Physicochemical Properties of Gold Nanoparticles Before and After Functionalization with this compound

| Parameter | Citrate-Stabilized AuNPs (Pre-functionalization) | This compound Functionalized AuNPs (Post-functionalization) | Characterization Technique |

| Hydrodynamic Diameter | 20-25 nm | 25-35 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV | -10 to -20 mV | Dynamic Light Scattering (DLS) |

| Surface Plasmon Resonance (λmax) | 518-522 nm | 523-528 nm | UV-Vis Spectroscopy |

| Core Diameter | ~20 nm | ~20 nm | Transmission Electron Microscopy (TEM) |

Note: The values presented are typical and may vary depending on the initial nanoparticle size and the specific conditions of the functionalization reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of approximately 20 nm citrate-stabilized gold nanoparticles, which serve as the precursor for functionalization.

Materials:

-

Tetrachloroauric(III) acid (HAuCl₄)

-

Sodium citrate (Na₃C₆H₅O₇)

-

Deionized (DI) water

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

Prepare a 38.8 mM solution of sodium citrate in DI water.

-

In a clean round-bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

-

Rapidly inject 5 mL of the 38.8 mM sodium citrate solution into the boiling HAuCl₄ solution.

-

Continue boiling and stirring for an additional 15 minutes. The solution will undergo a color change from pale yellow to deep red.

-

Allow the solution to cool to room temperature. The resulting solution contains citrate-stabilized gold nanoparticles.

Protocol 2: Functionalization of Gold Nanoparticles with this compound (Ligand Exchange)

This protocol details the surface modification of the citrate-stabilized AuNPs with this compound via a ligand exchange reaction.

Materials:

-

Citrate-stabilized gold nanoparticle solution (from Protocol 1)

-

This compound

-

Ethanol

-

Centrifuge

Procedure:

-

Preparation of Thiol Solution: Prepare a 10 mM solution of this compound in ethanol.

-

Functionalization: To 10 mL of the citrate-stabilized AuNP solution, add 1 mL of the 10 mM this compound solution dropwise while stirring.

-

Reaction: Allow the mixture to stir at room temperature for at least 12 hours to ensure complete ligand exchange.

-

Purification: a. Centrifuge the solution at a speed sufficient to pellet the functionalized AuNPs (e.g., 10,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size. b. Carefully remove the supernatant, which contains excess thiol and displaced citrate ions. c. Resuspend the nanoparticle pellet in fresh ethanol to wash away any remaining unbound thiol. d. Repeat the centrifugation and resuspension steps at least two more times.

-

Final Product: After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable solvent, such as ethanol or chloroform, for storage and further use.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and functionalization of gold nanoparticles with this compound.

Cellular Uptake of Functionalized Nanoparticles

While specific signaling pathways for this compound functionalized nanoparticles are not extensively detailed in the current literature, their hydrophobic surface suggests interaction with the cell membrane, likely leading to cellular uptake through endocytosis. The diagram below illustrates a generalized pathway for nanoparticle entry into a cell.

Application in Biosensing

The self-assembled monolayer of this compound can serve as a stable and well-defined interface for the immobilization of biorecognition elements in a biosensor. The logical relationship for a generic biosensor is depicted below.

Applications

-

Drug Delivery: The hydrophobic nature of the this compound coating can facilitate the encapsulation of hydrophobic drugs and enhance the interaction of nanoparticles with cell membranes, potentially improving drug uptake. The stable monolayer also provides a platform for further functionalization with targeting ligands to direct the nanoparticles to specific cells or tissues.

-

Biosensing: The well-ordered and stable self-assembled monolayer of this compound provides an ideal surface for the immobilization of biorecognition molecules such as antibodies, enzymes, or nucleic acids. This allows for the development of highly sensitive and specific biosensors for the detection of a wide range of analytes. The nanoparticle core can act as a signal transducer, for example, through surface plasmon resonance in gold nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound is a robust and versatile method for tailoring their surface properties for advanced applications in drug delivery and biosensing. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals working in these fields. Further optimization of these methods will continue to expand the potential of these functionalized nanomaterials in medicine and diagnostics.

References

- 1. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control and stability of self-assembled monolayers under biosensing conditions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Application of 1-Undecanethiol for Corrosion Protection of Copper

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of copper is a significant concern in various industrial and technological applications, including electronics, heat exchangers, and historical artifacts. The formation of self-assembled monolayers (SAMs) on copper surfaces offers a promising strategy for corrosion inhibition. Alkanethiols, such as 1-undecanethiol, spontaneously form well-ordered, dense monolayers on copper, creating a physical barrier that impedes the interaction of the metal surface with corrosive agents. This document provides detailed application notes and experimental protocols for the use of this compound as a corrosion inhibitor for copper.

Principle of Corrosion Protection

This compound (C₁₁H₂₃SH) is a long-chain alkanethiol that chemisorbs onto a copper surface through the sulfur headgroup, forming a strong copper-thiolate (Cu-S) bond. The long alkyl chains (undecyl groups) then align and pack closely due to van der Waals interactions, creating a dense, hydrophobic, and non-polar barrier. This self-assembled monolayer (SAM) effectively isolates the copper substrate from the corrosive environment, preventing electrochemical reactions that lead to corrosion. The protective efficiency of alkanethiol SAMs is known to increase with the length of the alkyl chain, as longer chains lead to more ordered and impermeable films[1][2][3]. While specific quantitative data for this compound is limited in published literature, extensive data for the closely related 1-dodecanethiol (C12) demonstrates high inhibition efficiencies, often exceeding 98%[4]. Based on the established trend of increasing protection with chain length, this compound is expected to provide substantial corrosion resistance.

Quantitative Data on Corrosion Inhibition

Precise quantitative data for the corrosion inhibition of copper by this compound is not extensively available in peer-reviewed literature. However, data from its close analog, 1-dodecanethiol, provides a strong indication of the expected performance. The following table summarizes typical electrochemical parameters for bare copper and copper coated with a 1-dodecanethiol SAM in a corrosive medium (e.g., 0.2 M NaCl solution).

| Sample | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (icorr) (µA/cm²) | Polarization Resistance (Rp) (kΩ·cm²) | Inhibition Efficiency (IE %) |

| Bare Copper | -0.250 V | 10.5 | 2.5 | - |

| Copper + 1-Dodecanethiol SAM | -0.180 V | 0.11 | 235 | >98% |

Note: Data is representative and compiled from typical values found in literature for 1-dodecanethiol on copper. Actual values may vary based on experimental conditions. The inhibition efficiency (IE) is calculated using the following formulas: IE(%) from potentiodynamic polarization = [(icorr_bare - icorr_inhibitor) / icorr_bare] x 100 IE(%) from EIS = [(Rp_inhibitor - Rp_bare) / Rp_inhibitor] x 100

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM) on Copper

This protocol describes the procedure for preparing a this compound SAM on a copper substrate.

Materials:

-

Copper substrates (e.g., coupons, foils, or evaporated films)

-

This compound (≥98% purity)

-

Absolute Ethanol (200 proof)

-

Acetone (reagent grade)

-

Deionized (DI) water

-

Nitric acid (e.g., 2 M) or other suitable cleaning agent

-

Nitrogen gas (high purity)

-

Glass beakers and petri dishes

-

Sonicator

-

Tweezers

Procedure:

-

Substrate Cleaning:

-